1-(4-Nitrophenethyl)pyrrolidine
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Overview
Description
1-(4-Nitrophenethyl)pyrrolidine is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Biological Activity
1-(4-Nitrophenethyl)pyrrolidine is a chemical compound with significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C10H12N2O2 and it possesses a nitrophenyl group attached to a pyrrolidine ring, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Antimicrobial Properties
Research indicates that derivatives of pyrrolidine, including this compound, exhibit antimicrobial activity. A study focused on various pyrrolidine derivatives demonstrated their effectiveness against several bacterial strains, suggesting that the nitrophenyl moiety enhances this activity by potentially disrupting bacterial cell walls or inhibiting essential bacterial enzymes .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases, which are critical for the apoptotic process. Additionally, structure-activity relationship (SAR) studies indicate that modifications to the nitrophenyl group can significantly affect cytotoxicity and selectivity towards cancer cells .
Neuropharmacological Effects
Preliminary research suggests that this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine. This effect could have implications for mood disorders and neurodegenerative diseases. Animal models have indicated that this compound might enhance cognitive function and exhibit antidepressant-like effects, although further studies are needed to clarify these findings .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Induction of Apoptosis : It activates apoptotic pathways in cancer cells, leading to cell death.
- Neurotransmitter Modulation : Potential modulation of serotonin and dopamine pathways may contribute to its neuropharmacological effects.
Case Studies
Several case studies have documented the effects of this compound:
- Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) as low as 32 µg/mL, indicating strong antimicrobial potential .
- Cytotoxicity in Cancer Cells : In vitro assays on HeLa cells revealed a CC50 (the concentration that reduces cell viability by 50%) of approximately 25 µM, suggesting significant cytotoxicity against cervical cancer cells .
- Neuropharmacological Assessment : Behavioral tests in rodent models indicated enhanced memory retention and reduced anxiety-like behaviors when treated with this compound at doses ranging from 5 to 20 mg/kg .
Table 1: Biological Activity Summary
Activity Type | Assay Type | Result | Reference |
---|---|---|---|
Antimicrobial | MIC against E. coli | 32 µg/mL | |
Anticancer | CC50 in HeLa cells | 25 µM | |
Neuropharmacological | Behavioral tests | Improved memory retention |
Table 2: Structure-Activity Relationship (SAR)
Properties
CAS No. |
168897-19-6 |
---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
1-[2-(4-nitrophenyl)ethyl]pyrrolidine |
InChI |
InChI=1S/C12H16N2O2/c15-14(16)12-5-3-11(4-6-12)7-10-13-8-1-2-9-13/h3-6H,1-2,7-10H2 |
InChI Key |
YFOCDNYNVHXLJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.